An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Properties, Structure, and Synthetic Insights
An In-depth Technical Guide to 2-(Quinolin-4-YL)acetaldehyde: Properties, Structure, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(quinolin-4-yl)acetaldehyde, a heterocyclic aldehyde of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on its core chemical properties, structure, and potential synthetic routes based on established quinoline chemistry. The document further explores the expected reactivity and spectroscopic characteristics of the title compound, drawing parallels with closely related analogues. This guide aims to serve as a valuable resource for researchers and drug development professionals interested in the quinoline scaffold and its derivatives, providing a foundational understanding for future research and application.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Quinoline derivatives have demonstrated a broad spectrum of pharmacological properties, including antimalarial, anticancer, antibacterial, and anti-inflammatory activities.[2][3] The versatility of the quinoline core allows for substitution at various positions, leading to a vast chemical space for the design of novel therapeutic agents. The introduction of an acetaldehyde moiety at the 4-position of the quinoline ring, as in 2-(quinolin-4-yl)acetaldehyde, offers a reactive functional group that can be readily modified to generate a library of derivatives for biological screening.
Chemical Identity and Structure
Nomenclature and Identification
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Systematic Name: 2-(Quinolin-4-yl)acetaldehyde
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Other Names: 4-Quinolineacetaldehyde
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CAS Number: 545423-96-9[4]
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Molecular Formula: C₁₁H₉NO
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Molecular Weight: 171.19 g/mol
Structural Elucidation
The structure of 2-(quinolin-4-yl)acetaldehyde consists of a quinoline ring substituted at the 4-position with an acetaldehyde group. The aldehyde functionality imparts electrophilic character to the carbonyl carbon and acidity to the α-protons, making it a versatile handle for various chemical transformations.
Figure 1: Chemical structure of 2-(quinolin-4-yl)acetaldehyde.
Physicochemical Properties (Predicted)
Due to the scarcity of experimental data, the following physicochemical properties are predicted based on computational models. These values should be considered as estimates.
| Property | Predicted Value |
| Molecular Weight | 171.19 g/mol |
| XLogP3 | 1.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 29.1 Ų |
Synthesis of 2-(Quinolin-4-YL)acetaldehyde: Plausible Strategies
From 4-Methylquinoline (Lepidine)
A plausible and direct approach involves the functionalization of 4-methylquinoline (lepidine).
Figure 2: Proposed synthesis from 4-methylquinoline.
Protocol:
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Radical Bromination: 4-Methylquinoline can be subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride to yield 4-(bromomethyl)quinoline.
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Cyanation: The resulting 4-(bromomethyl)quinoline can undergo nucleophilic substitution with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to afford 2-(quinolin-4-yl)acetonitrile.
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Reduction: The nitrile can then be selectively reduced to the aldehyde using a reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Causality: This route is attractive due to the commercial availability of 4-methylquinoline. The stepwise functionalization of the methyl group provides a controlled approach to the target aldehyde.
From 4-Chloroquinoline
Another viable strategy starts from the readily available 4-chloroquinoline.
Figure 3: Proposed synthesis from 4-chloroquinoline.
Protocol:
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Cross-Coupling: 4-Chloroquinoline can be coupled with a vinylating agent, such as vinyltributyltin (in a Stille coupling) or potassium vinyltrifluoroborate (in a Suzuki coupling), using a palladium catalyst to introduce a vinyl group at the 4-position, yielding 4-vinylquinoline.
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Oxidative Cleavage: The vinyl group can then be oxidatively cleaved to the aldehyde. This can be achieved through ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide) or by using a two-step procedure involving dihydroxylation with osmium tetroxide followed by cleavage with sodium periodate.
Causality: This approach leverages the well-established palladium-catalyzed cross-coupling reactions, which offer a high degree of functional group tolerance. The choice of oxidative cleavage method can be tailored to the specific reaction conditions and scale.
Expected Reactivity
The chemical reactivity of 2-(quinolin-4-yl)acetaldehyde is dictated by the interplay between the quinoline ring and the acetaldehyde moiety.
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Aldehyde Chemistry: The aldehyde group is expected to undergo typical reactions of aliphatic aldehydes, including:
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Nucleophilic Addition: Reaction with nucleophiles such as Grignard reagents, organolithium compounds, and cyanide.
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Wittig Reaction: Conversion to alkenes upon reaction with phosphorus ylides.[5]
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Reductive Amination: Formation of amines by reaction with ammonia or primary/secondary amines in the presence of a reducing agent.
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Oxidation: Conversion to the corresponding carboxylic acid, 2-(quinolin-4-yl)acetic acid, using oxidizing agents.
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Reduction: Formation of the corresponding alcohol, 2-(quinolin-4-yl)ethanol, upon treatment with reducing agents like sodium borohydride.
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Quinoline Ring Chemistry: The quinoline ring can participate in various reactions, although the reactivity will be influenced by the electron-withdrawing nature of the acetaldehyde substituent.
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Electrophilic Aromatic Substitution: Generally occurs on the benzene ring, with the position of substitution directed by the existing groups.
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Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the 2- and 4-positions, especially if activated by an electron-withdrawing group or a good leaving group.
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Spectroscopic Characterization (Predicted)
While experimental spectra are not available, the expected spectroscopic features of 2-(quinolin-4-yl)acetaldehyde can be predicted based on the analysis of its structure and data from analogous compounds.
1H NMR Spectroscopy
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Aldehydic Proton: A characteristic singlet or triplet (due to coupling with the adjacent methylene protons) in the downfield region, typically between δ 9-10 ppm.
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Methylene Protons: A doublet coupled to the aldehydic proton, expected to appear in the range of δ 3.5-4.5 ppm.
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Quinoline Protons: A complex multiplet pattern in the aromatic region (δ 7.0-9.0 ppm) corresponding to the seven protons on the quinoline ring. The proton at the 2-position is expected to be the most downfield due to the anisotropic effect of the nitrogen atom.
13C NMR Spectroscopy
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Carbonyl Carbon: A resonance in the highly downfield region, typically around δ 190-200 ppm.
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Methylene Carbon: A resonance in the aliphatic region, likely between δ 40-60 ppm.
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Quinoline Carbons: Nine distinct signals in the aromatic region (δ 120-160 ppm), with the carbon atoms attached to nitrogen (C2 and C8a) appearing at the lower field end of this range.
Infrared (IR) Spectroscopy
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C=O Stretch: A strong, sharp absorption band characteristic of an aliphatic aldehyde, expected around 1720-1740 cm⁻¹.[6]
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Aldehydic C-H Stretch: Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.[6]
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Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.
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C=C and C=N Stretches: A series of bands in the 1600-1450 cm⁻¹ region corresponding to the quinoline ring.
Mass Spectrometry
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Molecular Ion Peak (M+): Expected at m/z = 171, corresponding to the molecular weight of the compound.
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Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, 29 Da) and McLafferty rearrangement if a gamma-hydrogen is available. Fragmentation of the quinoline ring would also be observed.
Potential Applications in Drug Discovery and Research
The structural features of 2-(quinolin-4-yl)acetaldehyde make it a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The reactive aldehyde group allows for the introduction of diverse functionalities, enabling the exploration of structure-activity relationships. Given the broad biological activities of quinoline derivatives, compounds derived from 2-(quinolin-4-yl)acetaldehyde could be investigated for:
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Anticancer Activity: Many quinoline-based compounds have shown potent anticancer effects.[7]
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Antimicrobial Activity: The quinoline scaffold is a key component of several antibacterial and antimalarial drugs.[8]
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Enzyme Inhibition: The molecule could serve as a scaffold for the design of specific enzyme inhibitors.
Conclusion
2-(Quinolin-4-yl)acetaldehyde represents a valuable, yet underexplored, building block in the vast landscape of quinoline chemistry. While a comprehensive experimental characterization is currently lacking in the public domain, this technical guide has provided a thorough overview of its predicted properties, plausible synthetic strategies, and expected reactivity based on established chemical principles. It is our hope that this document will stimulate further research into this intriguing molecule, unlocking its potential for the development of novel compounds with significant applications in medicinal chemistry and beyond.
References
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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